molecular formula C15H26N2O4 B1141513 1H-Pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 7a-ethyl ester, (3aR,7aS)- CAS No. 1217622-72-4

1H-Pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 7a-ethyl ester, (3aR,7aS)-

Cat. No.: B1141513
CAS No.: 1217622-72-4
M. Wt: 298.37794
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Description

1H-Pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 7a-ethyl ester, (3aR,7aS)- is a complex organic compound with a unique structure. This compound is characterized by its hexahydro-pyrrolo[3,4-c]pyridine core, which is a bicyclic structure containing nitrogen atoms. The presence of carboxylic acid and ester functional groups adds to its chemical versatility, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1H-Pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 7a-ethyl ester, (3aR,7aS)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the bicyclic core.

    Introduction of Carboxylic Acid Groups: Carboxylation reactions are employed to introduce the carboxylic acid groups at the desired positions.

    Esterification: The final step involves the esterification of the carboxylic acid groups with tert-butyl alcohol and ethyl alcohol to form the desired ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1H-Pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 7a-ethyl ester, (3aR,7aS)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carboxylic acid groups, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 7a-ethyl ester, (3aR,7aS)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 7a-ethyl ester, (3aR,7aS)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1H-Pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 7a-ethyl ester, (3aR,7aS)- can be compared with other similar compounds, such as:

    Hexahydro-1H-pyrrolo[3,4-c]pyridine Derivatives: These compounds share the same core structure but differ in the functional groups attached, leading to variations in their chemical and biological properties.

    Pyrrolidine Derivatives: These compounds have a similar bicyclic structure but may lack the carboxylic acid and ester groups, resulting in different reactivity and applications.

Properties

IUPAC Name

2-O-tert-butyl 7a-O-ethyl (3aR,7aS)-3,3a,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-5-20-12(18)15-6-7-16-8-11(15)9-17(10-15)13(19)21-14(2,3)4/h11,16H,5-10H2,1-4H3/t11-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMXSFFMCFEXSK-IAQYHMDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCNCC1CN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]12CCNC[C@@H]1CN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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